molecular formula C6H6FNO B13671644 4-Fluoro-1-methylpyridin-2(1H)-one

4-Fluoro-1-methylpyridin-2(1H)-one

Cat. No.: B13671644
M. Wt: 127.12 g/mol
InChI Key: GZNNOWOZICAFTA-UHFFFAOYSA-N
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Description

4-Fluoro-1-methylpyridin-2(1H)-one is a fluorinated pyridinone derivative characterized by a fluorine substituent at the 4-position and a methyl group at the 1-position of the pyridin-2(1H)-one scaffold. This compound belongs to a broader class of heterocyclic molecules widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

4-fluoro-1-methylpyridin-2-one

InChI

InChI=1S/C6H6FNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3

InChI Key

GZNNOWOZICAFTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpyridin-2(1H)-one typically involves the fluorination of 1-methylpyridin-2(1H)-one. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 4-Fluoro-1-methylpyridin-2(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of 4-fluoro-1-methylpiperidine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Fluoro-1-methylpyridin-2(1H)-one N-oxide.

    Reduction: 4-Fluoro-1-methylpiperidine.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1-methylpyridin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features, physicochemical properties, and biological activities of 4-Fluoro-1-methylpyridin-2(1H)-one with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
4-Fluoro-1-methylpyridin-2(1H)-one F (4), CH₃ (1) C₆H₆FNO 143.12 Electron-withdrawing F enhances reactivity; methyl improves lipophilicity
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one CF₃CF₂CF₂ (4), CH₃ (6) C₉H₅F₇NO 291.13 High electronegativity; analgesic activity in rats (thermal plate test)
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one Br (4), OCH₃ (aromatic ring) C₁₂H₁₀BrNO₂ 296.12 Bromine increases steric bulk; methoxy enhances solubility
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one Br (5), Cl (3), CH₃ (6) C₆H₅BrClNO 222.47 Halogenated derivatives show potential in medicinal chemistry
Ethyl 4,4,4-trifluoro-3-hydroxy-3-[(6-oxo-4-trifluoromethyl-1,6-dihydropyridin-2-yl)methyl]butanoate CF₃ (4), ester groups C₁₃H₁₃F₆NO₄ 381.24 Trifluoromethyl groups enhance metabolic resistance

Key Observations:

  • Electron-Withdrawing Effects: Fluorine and trifluoromethyl groups (e.g., in 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one) significantly increase electronegativity, altering reactivity and stability compared to non-fluorinated analogs .
  • Steric and Solubility Considerations : Bulky substituents like bromine (4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one) or methoxy groups may reduce solubility but improve target binding specificity .
  • Biological Activity: Analgesic activity was reported for 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one in rodent models, suggesting fluorinated pyridinones as promising candidates for CNS-targeted therapies .

Spectral and Analytical Data

  • NMR Trends: Fluorine substituents (e.g., in 4-Fluoro-1-methylpyridin-2(1H)-one) deshield adjacent protons, causing distinct ¹H NMR shifts (δ ~6.5–8.0 ppm for pyridinone protons) .
  • Melting Points : Halogenated derivatives (e.g., bromine or chlorine-containing compounds) generally exhibit higher melting points (>250°C) due to increased molecular symmetry and intermolecular forces .

Toxicity and Pharmacological Potential

  • Acute Toxicity : 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one showed low acute toxicity in Sprague–Dawley rats, supporting its therapeutic exploration .
  • Structure-Activity Relationships (SAR) : Fluorine and methyl groups (as in 4-Fluoro-1-methylpyridin-2(1H)-one) are associated with improved blood-brain barrier penetration, whereas bulkier groups (e.g., heptafluoropropyl) may limit bioavailability .

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